Cas no 1595603-41-0 (2-Butanone, 1-(3-thiomorpholinyl)-)
2-Butanone, 1-(3-thiomorpholinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone, 1-(3-thiomorpholinyl)-
- 1595603-41-0
- EN300-794757
- 1-(thiomorpholin-3-yl)butan-2-one
-
- Inchi: 1S/C8H15NOS/c1-2-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3
- InChI Key: NTFMRTMMOJKCQR-UHFFFAOYSA-N
- SMILES: C(C1CSCCN1)C(=O)CC
Computed Properties
- Exact Mass: 173.08743528g/mol
- Monoisotopic Mass: 173.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.021±0.06 g/cm3(Predicted)
- Boiling Point: 260.5±20.0 °C(Predicted)
- pka: 8.34±0.40(Predicted)
2-Butanone, 1-(3-thiomorpholinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-794757-1.0g |
1-(thiomorpholin-3-yl)butan-2-one |
1595603-41-0 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
| Enamine | EN300-794757-0.05g |
1-(thiomorpholin-3-yl)butan-2-one |
1595603-41-0 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
| Enamine | EN300-794757-0.1g |
1-(thiomorpholin-3-yl)butan-2-one |
1595603-41-0 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
| Enamine | EN300-794757-0.25g |
1-(thiomorpholin-3-yl)butan-2-one |
1595603-41-0 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
| Enamine | EN300-794757-0.5g |
1-(thiomorpholin-3-yl)butan-2-one |
1595603-41-0 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
| Enamine | EN300-794757-2.5g |
1-(thiomorpholin-3-yl)butan-2-one |
1595603-41-0 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
| Enamine | EN300-794757-5.0g |
1-(thiomorpholin-3-yl)butan-2-one |
1595603-41-0 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
| Enamine | EN300-794757-10.0g |
1-(thiomorpholin-3-yl)butan-2-one |
1595603-41-0 | 95% | 10.0g |
$3622.0 | 2024-05-22 |
2-Butanone, 1-(3-thiomorpholinyl)- Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-Butanone, 1-(3-thiomorpholinyl)-
Introduction to 2-Butanone, 1-(3-thiomorpholinyl) and Its Significance in Modern Chemical Research
2-Butanone, 1-(3-thiomorpholinyl), identified by the CAS number 1595603-41-0, represents a fascinating compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework integrating a butanone moiety with a thiomorpholine substituent, has garnered attention due to its potential applications in medicinal chemistry and synthetic methodologies. The thiomorpholine moiety introduces a sulfur atom into the molecular structure, which is known to enhance certain pharmacological properties, making this compound a subject of extensive interest for researchers exploring novel therapeutic agents.
The chemical structure of 2-Butanone, 1-(3-thiomorpholinyl) (CAS no. 1595603-41-0) consists of an isopropylidene group attached to a morpholine ring that is further functionalized by a sulfur atom. This configuration imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The presence of both oxygen and sulfur heteroatoms makes this compound particularly intriguing for studies involving redox chemistry and metal coordination complexes.
In recent years, there has been a growing body of research focusing on the pharmacological potential of thiomorpholine derivatives. These compounds have been investigated for their roles as intermediates in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The sulfur atom in thiomorpholine is known to facilitate interactions with biological targets such as enzymes and receptors, often enhancing binding affinity and selectivity. This has led to the exploration of 2-Butanone, 1-(3-thiomorpholinyl) (CAS no. 1595603-41-0) as a building block for more complex molecules designed to modulate specific biological pathways.
One of the most compelling aspects of 2-Butanone, 1-(3-thiomorpholinyl) (CAS no. 1595603-41-0) is its versatility in synthetic chemistry. The compound can serve as a precursor for the preparation of more sophisticated molecules through various functionalization strategies. For instance, the reactive sites on the butanone group can be modified through oxidation or reduction reactions to introduce additional functional groups, while the thiomorpholine ring can undergo nucleophilic substitution or metal-catalyzed coupling reactions. These transformations make it an invaluable reagent for constructing complex organic architectures.
Recent advancements in computational chemistry have also highlighted the importance of 2-Butanone, 1-(3-thiomorpholinyl) (CAS no. 1595603-41-0) in drug design. Molecular modeling studies have demonstrated that the thiomorpholine moiety can effectively interact with target proteins through hydrogen bonding and hydrophobic interactions. This has led to the development of algorithms that predict the binding affinity of thiomorpholine derivatives to various biological targets, enabling researchers to design more efficient lead compounds for drug development.
The synthesis of 2-Butanone, 1-(3-thiomorpholinyl) (CAS no. 1595603-41-0) has been optimized through several methodologies, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic routes involve condensation reactions between butanone derivatives and morpholine or its thio derivatives under controlled conditions. These reactions are often catalyzed by acids or bases to facilitate the formation of new carbon-sulfur bonds. Advances in green chemistry have also prompted researchers to explore solvent-free or aqueous-based synthetic protocols, which minimize environmental impact while maintaining high yields.
The applications of 2-Butanone, 1-(3-thiomorpholinyl) (CAS no. 1595603-41-0) extend beyond pharmaceuticals into materials science and agrochemicals. In materials science, this compound has been investigated for its potential as a ligand in coordination chemistry, where it forms stable complexes with transition metals that exhibit catalytic activity in various transformations. In agrochemicals, derivatives of thiomorpholine have shown promise as herbicides or fungicides due to their ability to disrupt essential biological processes in pests.
The future prospects for research involving 2-Butanone, 1-(3-thiomorpholinyl) (CAS no. 1595603-41-0) are vast and exciting. As our understanding of molecular interactions deepens, new applications for this compound are likely to emerge. Ongoing studies are exploring its role in developing treatments for emerging infectious diseases and in creating sustainable chemical processes that align with global environmental goals.
In conclusion,2-Butanone, 1-(3-thiomorpholinyl) (CAS no. 1595603-41-0) stands as a testament to the ingenuity of modern chemical research. Its unique structure and versatile reactivity make it an indispensable tool for scientists working at the intersection of organic chemistry and pharmacology. As we continue to uncover new ways to harness its potential,this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry and beyond.
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